![molecular formula C25H45NO B12582523 Phenol, 2-[(dinonylamino)methyl]- CAS No. 205105-32-4](/img/structure/B12582523.png)
Phenol, 2-[(dinonylamino)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-[(dinonylamino)methyl]- is a chemical compound with the molecular formula C27H47NO It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a dinonylaminomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(dinonylamino)methyl]- typically involves the reaction of phenol with dinonylamine in the presence of formaldehyde. This reaction is a type of Mannich reaction, which is a well-known method for introducing aminomethyl groups into aromatic compounds. The reaction conditions usually involve heating the reactants under reflux in an organic solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of Phenol, 2-[(dinonylamino)methyl]- can be achieved through continuous flow processes. These processes involve the use of large reactors where the reactants are continuously fed and the product is continuously removed. This method allows for the efficient production of large quantities of the compound.
化学反应分析
Types of Reactions
Phenol, 2-[(dinonylamino)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dinonylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield amine derivatives.
科学研究应用
Phenol, 2-[(dinonylamino)methyl]- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which Phenol, 2-[(dinonylamino)methyl]- exerts its effects involves interactions with various molecular targets. The dinonylaminomethyl group can interact with enzymes and receptors, modulating their activity. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
相似化合物的比较
Phenol, 2-[(dinonylamino)methyl]- can be compared with other similar compounds, such as:
Phenol: The parent compound, which lacks the dinonylaminomethyl group.
2,4,6-Tris(dimethylaminomethyl)phenol: A compound with three dimethylaminomethyl groups attached to the phenol ring.
3-(Dimethylamino)phenol: A compound with a single dimethylamino group attached to the phenol ring.
The uniqueness of Phenol, 2-[(dinonylamino)methyl]- lies in the presence of the dinonylaminomethyl group, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
205105-32-4 |
|---|---|
分子式 |
C25H45NO |
分子量 |
375.6 g/mol |
IUPAC 名称 |
2-[[di(nonyl)amino]methyl]phenol |
InChI |
InChI=1S/C25H45NO/c1-3-5-7-9-11-13-17-21-26(22-18-14-12-10-8-6-4-2)23-24-19-15-16-20-25(24)27/h15-16,19-20,27H,3-14,17-18,21-23H2,1-2H3 |
InChI 键 |
OIPKVBQLPSRKKC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCN(CCCCCCCCC)CC1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12582450.png)

propanedinitrile](/img/structure/B12582462.png)

![1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine](/img/structure/B12582471.png)
![Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-](/img/structure/B12582476.png)


![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
![3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one](/img/structure/B12582509.png)
![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)
![Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582516.png)

